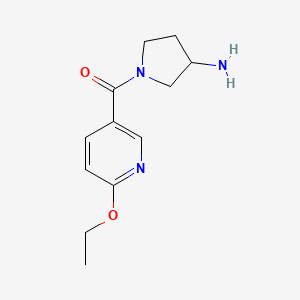

(3-Aminopyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone

概要

説明

“(3-Aminopyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The presence of these rings suggests that this compound might have biological activity, as both pyrrolidine and pyridine are common scaffolds in medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine and pyridine rings in separate steps, followed by their connection via an amide bond. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridine rings, as well as the amide linkage between them. The ethoxy group on the pyridine ring would likely confer some degree of lipophilicity to the molecule, which could influence its biological activity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the amine group on the pyrrolidine ring, the carbonyl group in the amide linkage, and the ethoxy group on the pyridine ring. These functional groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, stability, and pKa, would be influenced by the presence of the pyrrolidine and pyridine rings, as well as the amide and ethoxy groups .科学的研究の応用

Synthesis and Structural Characterization

The compound has been involved in the synthesis of diverse chemical structures, such as N,4-diheteroaryl 2-aminothiazoles, which have been structurally characterized to understand their protonation sites and hydrogen bonding patterns. These compounds exhibit distinct intermolecular hydrogen bonding, contributing to their potential in materials science and pharmaceutical chemistry (Böck et al., 2021).

Chemical Reactions and Modifications

It has also been used in reactions to form functionalized 3-aminopyrrolidines and piperidines, showcasing its utility in the creation of novel organic compounds. The transformation processes, such as iodoamination and azidomethoxylation, demonstrate its versatility in organic synthesis (Norton Matos et al., 2001).

Antagonist and Antimicrobial Activity

Research has identified compounds related to "(3-Aminopyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone" as potent antagonists for specific receptors, with applications in the prevention and treatment of diseases like osteoporosis. Such studies highlight the potential pharmacological applications of these compounds in therapeutic settings (Hutchinson et al., 2003).

Moreover, novel derivatives have been synthesized and evaluated for their antimicrobial activity, underscoring the compound's role in developing new antimicrobial agents. These studies contribute to the understanding of its application in combating microbial resistance (Patel et al., 2011).

Ligand Exchange Reactions

The compound has been explored in ligand exchange reactions, particularly in the context of metal-organic chemistry. Such reactions are crucial for the synthesis of complex inorganic compounds and have implications for catalysis and materials science (Klausmeyer et al., 2003).

作用機序

Target of Action

A structurally similar compound, ®-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone, has been reported to target voltage-gated sodium channels nav17 and Nav18 . These channels are attractive targets for the treatment of pain .

Mode of Action

The structurally similar compound mentioned above acts as a blocker of the nav17 and Nav18 channels . By blocking these channels, it can potentially inhibit the propagation of action potentials, thereby reducing pain signals .

Biochemical Pathways

The inhibition of nav17 and Nav18 channels can affect the transmission of signals in neurons, particularly those involved in pain sensation .

Result of Action

The inhibition of nav17 and Nav18 channels can potentially lead to a reduction in pain signals .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(6-ethoxypyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-17-11-4-3-9(7-14-11)12(16)15-6-5-10(13)8-15/h3-4,7,10H,2,5-6,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHDZACHTMBCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(=O)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

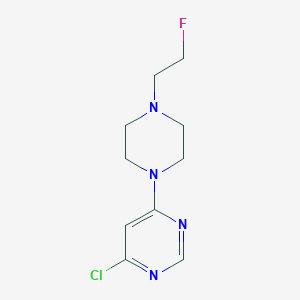

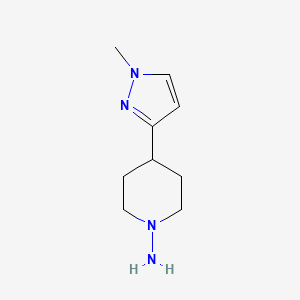

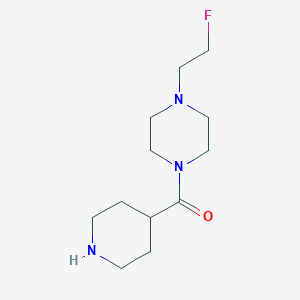

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1476225.png)

![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)pyridin-3-amine](/img/structure/B1476228.png)

![4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B1476230.png)

![3-(Piperidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1476231.png)

![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1476234.png)

![Pyrrolidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1476237.png)

![3-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1476244.png)

![2-azido-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1476245.png)

![2-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B1476246.png)

![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1476247.png)

![5-(2-chloroacetyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476248.png)